1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20545588
InChI: InChI=1S/C10H10F3NOS/c1-2-7(15)6-4-3-5-8(9(6)14)16-10(11,12)13/h3-5H,2,14H2,1H3
SMILES:
Molecular Formula: C10H10F3NOS
Molecular Weight: 249.25 g/mol

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one

CAS No.:

Cat. No.: VC20545588

Molecular Formula: C10H10F3NOS

Molecular Weight: 249.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one -

Specification

Molecular Formula C10H10F3NOS
Molecular Weight 249.25 g/mol
IUPAC Name 1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]propan-1-one
Standard InChI InChI=1S/C10H10F3NOS/c1-2-7(15)6-4-3-5-8(9(6)14)16-10(11,12)13/h3-5H,2,14H2,1H3
Standard InChI Key RJMOXLVJSWAZNQ-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)N

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 1-(2-amino-3-(trifluoromethylthio)phenyl)propan-1-one consists of a propanone group (CH3-C=O) attached to a benzene ring substituted at the 2-position with an amino group (-NH2) and at the 3-position with a trifluoromethylthio (-SCF3) moiety. This arrangement creates a sterically hindered aromatic system with distinct electronic properties due to the electron-withdrawing effects of the -SCF3 group and the electron-donating amino group.

Electronic and Steric Effects

The trifluoromethylthio group is a strong electron-withdrawing substituent, which polarizes the aromatic ring and influences the reactivity of the ketone group. This polarization enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attacks—a property exploited in synthetic applications. Concurrently, the amino group at the 2-position participates in hydrogen bonding and intramolecular interactions, potentially stabilizing transition states during reactions .

Comparative Analysis with Analogous Compounds

Structural analogs, such as 1-(4-amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one and 1-(2-amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one, highlight the impact of substituent positioning on reactivity:

CompoundSubstituent PositionsKey Properties
1-(2-Amino-3-(SCF3)phenyl)propan-1-one (Target)2-NH2, 3-SCF3Predicted high electrophilicity at carbonyl; intramolecular H-bonding potential
1-(4-Amino-3-SCF3phenyl)-2-bromopropan-1-one4-NH2, 3-SCF3Enhanced solubility in polar aprotic solvents; bromine enables cross-coupling
1-(2-Amino-6-SCF3phenyl)-3-chloropropan-1-one2-NH2, 6-SCF3Steric hindrance reduces reaction rates; chlorine permits further functionalization

These comparisons underscore the sensitivity of chemical behavior to substituent placement, particularly in aryl ketones.

Synthetic Methodologies

Precursor Selection and Reaction Pathways

The synthesis of 1-(2-amino-3-(trifluoromethylthio)phenyl)propan-1-one likely begins with functionalized aniline derivatives. A plausible route involves:

  • Introduction of the trifluoromethylthio group: Thiolation of 2-nitro-3-bromophenylpropan-1-one using (trifluoromethyl)thiolation reagents such as AgSCF3 or CuSCF3 under palladium catalysis.

  • Reduction of the nitro group: Catalytic hydrogenation (H2/Pd-C) or use of reducing agents (e.g., SnCl2/HCl) converts the nitro group to an amine .

Alternative approaches may adapt methods from the synthesis of 1-phenyl-2-aminopropane derivatives, where halogenated intermediates undergo nucleophilic substitution or cross-coupling reactions . For example, the use of hydriodic acid in the presence of red phosphorus to mediate dehalogenation and amine formation could be modified for this compound .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise placement of the -SCF3 and -NH2 groups requires careful control of reaction conditions.

  • Stability of intermediates: The amino group may necessitate protection (e.g., acetylation) during harsh reaction steps to prevent oxidation.

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize charged intermediates.

Chemical Reactivity and Functionalization

Nucleophilic Additions

The carbonyl group in 1-(2-amino-3-(trifluoromethylthio)phenyl)propan-1-one is primed for nucleophilic attacks. Grignard reagents or organolithium compounds could yield tertiary alcohols, while condensation with hydroxylamine or hydrazines would produce oximes or hydrazones, respectively .

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